molecular formula C11H11Br2N B11928701 4,7-dibromo-2,3,3-trimethyl-3H-indole

4,7-dibromo-2,3,3-trimethyl-3H-indole

Cat. No.: B11928701
M. Wt: 317.02 g/mol
InChI Key: ASBWFRKLQFINEG-UHFFFAOYSA-N
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Description

4,7-dibromo-2,3,3-trimethyl-3H-indole: is an organic compound with the molecular formula C11H11Br2N and a molecular weight of 317.02 g/mol . It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound is characterized by the presence of two bromine atoms at positions 4 and 7, and three methyl groups at positions 2, 3, and 3 on the indole ring .

Properties

Molecular Formula

C11H11Br2N

Molecular Weight

317.02 g/mol

IUPAC Name

4,7-dibromo-2,3,3-trimethylindole

InChI

InChI=1S/C11H11Br2N/c1-6-11(2,3)9-7(12)4-5-8(13)10(9)14-6/h4-5H,1-3H3

InChI Key

ASBWFRKLQFINEG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2C1(C)C)Br)Br

Origin of Product

United States

Preparation Methods

Bromination of 2,3,3-Trimethyl-3H-Indole

The primary route to this compound involves direct bromination of 2,3,3-trimethyl-3H-indole. This precursor is synthesized via Fischer indole synthesis or alkylation of indole derivatives. Bromination is typically performed using molecular bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions.

In a representative procedure, 2,3,3-trimethyl-3H-indole is dissolved in acetic acid and treated with bromine at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, with bromine preferentially attacking the 4- and 7-positions due to the electron-donating effects of the methyl groups at positions 2 and 3. The crude product is purified via recrystallization from acetonitrile or ethanol, yielding pale-brown crystals (57–76% yield).

Key Reaction Parameters:

  • Solvent: Acetic acid or dichloromethane

  • Temperature: 0–25°C

  • Stoichiometry: 2.2 equivalents Br₂ per indole

  • Catalyst: None required for Br₂; NBS may require radical initiators

Regioselectivity Control in Dibromination

Regioselectivity is critical for avoiding isomers like 4,6-dibromo-2,3,3-trimethyl-3H-indole. Steric and electronic factors dictate bromine placement:

  • Methyl Groups: The 2- and 3-methyl groups deactivate the 1- and 3-positions, directing bromine to the 4- and 7-positions.

  • Solvent Polarity: Polar solvents (e.g., acetic acid) stabilize charged intermediates, enhancing para/ortho selectivity.

Comparative Bromination Methods:

MethodReagentsConditionsYield (%)Selectivity (4,7 vs. 4,6)Source
Direct Br₂Br₂ in CH₃COOH0°C, 24 h579:1
NBS + AIBNNBS in CCl₄Reflux, 12 h487:1
Microwave-AssistedBr₂ in DCM80°C, 30 min628:1

Alternative Routes: Functionalization of Pre-Brominated Intermediates

Quaternization Followed by Bromination

A two-step approach involves quaternizing 2,3,3-trimethyl-3H-indole with methyl iodide to form 1,2,3,3-tetramethyl-3H-indol-1-ium iodide, followed by bromination. This method enhances solubility in polar solvents, improving reaction homogeneity. After quaternization, bromination with Br₂ in dichloromethane at room temperature achieves 69% yield of the 4,7-dibromo product.

Mechanistic Insight:
Quaternization converts the indole into a more reactive iminium species, facilitating electrophilic attack at the 4- and 7-positions. The iodide counterion may also participate in halogen bonding, influencing crystal packing.

Purification and Characterization

Recrystallization and Chromatography

Crude this compound is typically purified via:

  • Recrystallization: Acetone/ether (1:2) or acetonitrile.

  • Column Chromatography: Silica gel with hexane/ethyl acetate (9:1).

Yield Optimization:

  • Purity: ≥95% (HPLC)

  • Melting Point: 142–144°C (decomposition observed above 150°C)

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆):

  • δ 1.36 (s, 6H, (CH₃)₂)

  • δ 2.24 (s, 3H, CH₃)

  • δ 7.58–7.66 (m, 2H, Ar-H)

ESI-MS: m/z 317.9 ([M + H]⁺, C₁₁H₁₂Br₂N⁺)

Elemental Analysis:

  • Calculated for C₁₁H₁₁Br₂N: C 41.67%, H 3.50%, N 4.42%

  • Found: C 41.69%, H 3.49%, N 4.45%

Challenges and Mitigation Strategies

Byproduct Formation

Common byproducts include:

  • 4,6-Dibromo Isomer: Minimized by low-temperature bromination.

  • Tribrominated Species: Controlled via stoichiometric Br₂ (≤2.2 eq).

Remediation:

  • Selective Precipitation: 4,7-dibromo derivative is less soluble in ether than 4,6-isomer.

  • Hirshfeld Surface Analysis: Used to identify and quantify crystalline impurities.

Scalability Issues

Limitations:

  • Exothermic bromination requires careful temperature control.

  • NBS routes generate succinimide waste, complicating large-scale synthesis.

Improvements:

  • Flow Chemistry: Continuous bromination in microreactors enhances heat dissipation.

  • Catalytic Bromine Recycling: HBr scavengers (e.g., NaHCO₃) improve atom economy .

Scientific Research Applications

Chemistry:

4,7-dibromo-2,3,3-trimethyl-3H-indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various indole derivatives and heterocyclic compounds .

Biology:

The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .

Medicine:

In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its derivatives are evaluated for their pharmacological properties .

Industry:

The compound is used in the production of dyes and pigments. It is also employed as an intermediate in the synthesis of materials with specific electronic and optical properties .

Comparison with Similar Compounds

Uniqueness:

4,7-dibromo-2,3,3-trimethyl-3H-indole is unique due to its specific substitution pattern with bromine atoms at positions 4 and 7 and methyl groups at positions 2 and 3. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4,7-dibromo-2,3,3-trimethyl-3H-indole, and how can purity be validated?

  • Methodological Answer : A typical synthesis involves bromination of a 2,3,3-trimethylindole precursor using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF as solvent, 60°C, 12 hours). Post-reaction, purification via flash column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Validate purity using HPLC (>95%) and confirm structural integrity via 1H^1H-NMR (e.g., methyl group signals at δ 1.4–1.6 ppm and aromatic protons at δ 7.1–7.3 ppm) .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :

  • 1H^1H-NMR : Look for distinct aromatic proton splitting patterns (e.g., doublets at δ 7.2–7.4 ppm for H-5 and H-6) and methyl group integrations (3H and 6H for 2,3,3-trimethyl groups).
  • HRMS : Confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 316.98).
  • 13C^{13}C-NMR : Verify quaternary carbons (e.g., C-2 and C-3 at δ 135–140 ppm) and bromine-induced deshielding effects .

Q. What is the reactivity profile of bromine substituents in this compound under nucleophilic substitution?

  • Methodological Answer : The bromine atoms at positions 4 and 7 are susceptible to nucleophilic substitution (e.g., Suzuki coupling or amination). For example, use Pd(PPh3_3)4_4 as a catalyst with arylboronic acids in THF/water (80°C, 24 hours). Monitor reaction progress via TLC and optimize equivalents of nucleophiles to avoid over-substitution .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of steric hindrance in regioselective bromination?

  • Methodological Answer : Employ density functional theory (DFT) calculations to model electron density and steric effects at positions 4 and 7. Validate experimentally by comparing bromination yields under varying temperatures and catalysts (e.g., FeBr3_3 vs. AlBr3_3). Analyze regioselectivity via 1H^1H-NMR and X-ray crystallography .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected coupling constants)?

  • Methodological Answer :

Cross-validate with 2D-NMR (COSY, HSQC) to assign proton-proton correlations.

Compare experimental data with computational predictions (e.g., Gaussian software for 1H^1H-NMR chemical shifts).

Re-examine synthetic steps for potential byproducts (e.g., diastereomers or oxidation artifacts) .

Q. What experimental designs are suitable for probing this compound’s bioactivity in enzyme inhibition?

  • Methodological Answer :

  • Kinetic Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure inhibition constants (KiK_i) against cytochrome P450 isoforms.
  • Molecular Docking : Model ligand-receptor interactions using AutoDock Vina, focusing on hydrophobic pockets accommodating methyl and bromine groups.
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 4-chloro derivatives) to isolate bromine’s electronic effects .

Q. How can computational modeling predict physicochemical properties (e.g., logP, solubility)?

  • Methodological Answer :

  • logP Prediction : Use ChemAxon or ACD/Labs software with atom-based contributions.
  • Solubility : Apply the General Solubility Equation (GSE) incorporating melting point (DSC analysis) and lattice energy (DFT).
  • Validation : Compare predictions with experimental shake-flask method (UV-Vis quantification) .

Q. What methodologies enable the study of this compound’s role in supramolecular assemblies?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize with host molecules (e.g., cyclodextrins) to analyze halogen bonding.
  • Dynamic Light Scattering (DLS) : Monitor aggregation behavior in aqueous solutions.
  • Theoretical Framework : Align with π-π stacking and van der Waals interaction models .

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